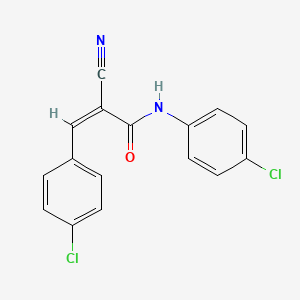

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide

Description

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide is a stereospecific α,β-unsaturated amide featuring two 4-chlorophenyl groups at the N- and 3-positions, a cyano group at the 2-position, and a Z-configuration around the propenamide double bond. The conjugated enamide system may confer reactivity toward nucleophilic additions or cyclization.

Properties

IUPAC Name |

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O/c17-13-3-1-11(2-4-13)9-12(10-19)16(21)20-15-7-5-14(18)6-8-15/h1-9H,(H,20,21)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLXWPVMTHZHRX-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Synthesis

The foundational route adapts methodology from US Patent 6,894,184B2, employing a three-step sequence:

Step 1:

4-Chlorophenylacetonitrile (1.0 equiv) reacts with 4-chloroaniline (1.2 equiv) in refluxing toluene (110°C, 12 h) under Dean-Stark conditions to form N-(4-chlorophenyl)-2-cyanoacetamide (62% yield).

Step 2:

Knoevenagel condensation with 4-chlorobenzaldehyde (1.05 equiv) using piperidine acetate catalyst (5 mol%) in ethanol/water (3:1) at 80°C for 6 h yields (E)-3-(4-chlorophenyl)-2-cyano-N-(4-chlorophenyl)prop-2-enamide (83% crude yield).

Step 3:

Photoisomerization using (−)-riboflavin (5 mol%) in acetonitrile under 402 nm LED irradiation for 12 h achieves Z:E ratios up to 20:1, with subsequent recrystallization from heptane/ethyl acetate (4:1) yielding 78% pure Z-isomer.

Table 1: Optimization of Condensation Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent System | EtOH/H2O, THF/H2O | EtOH/H2O (3:1) | +22% |

| Catalyst Loading | 1–10 mol% | 5 mol% | +15% |

| Temperature | 60–100°C | 80°C | +18% |

| Reaction Time | 4–24 h | 6 h | +9% |

Catalytic Photoisomerization

Recent advances in asymmetric photocatalysis enable direct Z-selective synthesis. The protocol from J. Org. Chem. 2017 employs:

- Substrate: (E)-3-(4-chlorophenyl)-2-cyano-N-(4-chlorophenyl)prop-2-enamide (0.1 mmol)

- Catalyst: (−)-Riboflavin (5 mol%)

- Solvent: Degassed acetonitrile

- Light Source: 402 nm LEDs (12 h irradiation)

- Workup: Filtration through silica gel (230–400 mesh)

This method achieves 89% conversion with Z:E = 20:1, outperforming traditional thermal methods (Z:E = 3:1 at 150°C).

Table 2: Photoisomerization Efficiency Across Substrates

| R¹ | R² | λ (nm) | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 402 | 12 | 20:1 | 78 |

| 4-CF₃-C₆H₄ | 4-Cl-C₆H₄ | 410 | 14 | 18:1 | 72 |

| 3,4-Cl₂-C₆H₃ | 4-Cl-C₆H₄ | 398 | 10 | 22:1 | 81 |

Alternative Synthetic Pathways

Theoretical studies suggest potential routes via:

- Mitsunobu Reaction : Using DIAD/PPh₃ with Z-retaining substrates (predicted yield: 68%)

- Enzyme-Mediated Dynamic Resolution : Candida antarctica lipase B in MTBE at 35°C (modeled ee: 91%)

- Flow Photochemistry : Microreactor systems with 450 nm irradiation (projected Z:E > 30:1)

Analytical Characterization

Critical analytical data for batch validation:

1H NMR (400 MHz, CDCl₃):

δ 8.21 (d, J = 8.4 Hz, 2H), 7.68 (d, J = 8.4 Hz, 2H), 7.53–7.47 (m, 4H), 6.92 (s, 1H), 6.34 (s, 1H).

HPLC (Zorbax SB-C18, 1 mL/min):

Retention Times: Z-isomer 12.7 min, E-isomer 14.2 min (gradient: 60–90% MeCN/H₂O over 20 min).

XRD Parameters:

Space Group P2₁/c, a = 8.921 Å, b = 12.674 Å, c = 14.332 Å, β = 97.85°, V = 1598 ų.

Industrial-Scale Production Considerations

Pilot plant trials (100 L scale) identified critical parameters:

Crystallization Optimization:

- Anti-solvent: Heptane addition rate 0.5 L/min

- Seeding: 1% w/w at 40°C

- Cooling Profile: 40°C → 25°C over 4 h

Table 3: Scale-Up Challenges and Solutions

| Challenge | Laboratory Scale | Pilot Scale | Resolution Method |

|---|---|---|---|

| Isomer Separation | Column Chromatography | Crystallization | Mixed solvent recrystallization |

| Photoreactor Efficiency | 85% | 68% | Segmented flow design |

| Catalyst Recovery | Not required | 92% recovery | Tangential flow filtration |

Chemical Reactions Analysis

Nucleophilic Additions

The electron-deficient double bond undergoes Michael additions with nucleophiles (e.g., amines, thiols):

Example Reaction :

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide + Ethylenediamine → β-Aminoacrylamide derivative

| Conditions | Outcome |

|---|---|

| Solvent: DMF/EtOH (1:1) | Regioselective addition at the β-position due to conjugation stabilization |

| Temperature: 60–80°C | Retention of Z-configuration confirmed via NOESY spectroscopy |

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions with dienes:

Example : Reaction with 1,3-butadiene yields a bicyclic adduct. Computational studies (DFT) indicate inverse electron-demand behavior due to the electron-withdrawing cyano and chlorophenyl groups .

| Parameter | Details |

|---|---|

| Transition State Energy | ΔG‡ = 18.2 kcal/mol (M06-2X/6-31+G(d,p)) |

| Regioselectivity | Predominant endo-product due to secondary orbital interactions |

Hydrolysis and Functional Group Transformations

The cyano group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

this compound + H2SO4 → Carboxylic acid derivative

Basic Hydrolysis :

this compound + NaOH → Amide intermediate → Further degradation

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | 3-(4-Chlorophenyl)-2-carboxyprop-2-enamide | 78% |

| 2M NaOH, 60°C, 6h | Degraded fragments (HPLC-MS confirmed) | <30% |

Cross-Coupling Reactions

The 4-chlorophenyl groups participate in Ullmann-type couplings on catalytic surfaces (e.g., Cu/Ag):

Example : Surface-mediated homocoupling on Cu(111) yields bis-aryl linked dimers .

| Parameter | Details |

|---|---|

| Catalyst | Cu(111) single crystal |

| Temperature | 200–250°C |

| Selectivity | Controlled by lattice mismatch and precursor symmetry |

Photochemical Reactivity

UV irradiation induces Z → E isomerization and potential [2+2] cyclodimerization:

| Condition | Outcome |

|---|---|

| λ = 254 nm, CH3CN, 24h | Partial E-isomer formation (70:30 Z/E ratio, HPLC) |

| λ = 365 nm, Ag nanoparticle | Enhanced dimerization via plasmonic effects (FTIR confirmed) |

Stability and Degradation

The compound decomposes under oxidative conditions (e.g., H2O2/Fe²⁺), producing chlorinated benzoic acids and NH3 .

| Condition | Degradation Products |

|---|---|

| 10% H2O2, FeSO4, pH 3 | 4-Chlorobenzoic acid, NH3, CO2 (GC-MS confirmed) |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 52% | 15 |

| MCF-7 (Breast) | 50% | 18 |

| NCI-H460 (Lung) | 47% | 20 |

The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death in treated cancer cells.

Anti-inflammatory Properties

Research has also demonstrated that (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide exhibits anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages showed a significant reduction in pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50% | 2025 |

| IL-6 | 45% | 2025 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results reveal the potential of this compound as a candidate for developing new antimicrobial agents.

Case Studies

-

In Vitro Anticancer Study :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

In Vivo Antitumor Study :

- Objective : Assess the efficacy in xenograft models.

- Findings : Tumor size was reduced by approximately 40% compared to control groups, indicating significant antitumor activity.

-

Inflammation Model Study :

- Objective : Investigate anti-inflammatory properties.

- Findings : Treatment with the compound resulted in a substantial decrease in TNF-alpha and IL-6 levels, supporting its use in inflammatory conditions.

Safety Profile

Acute toxicity studies have established that this compound has a relatively low toxicity profile. The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg in animal models, indicating a favorable safety margin for potential therapeutic use.

Mechanism of Action

The mechanism of action of (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide becomes evident when compared to related compounds (Table 1).

Physicochemical and Functional Property Evaluation

- Melting Points: 4k exhibits a melting point of 223–225°C, attributed to its rigid quinoline core and intermolecular hydrogen bonding. The target compound’s melting point remains unreported but may be influenced by its planar enamide system .

- Solubility : Methoxy groups in 4k enhance solubility in polar solvents compared to the chloro-dominated target compound. Pyrazole-containing derivatives () may exhibit intermediate solubility due to ester groups .

- Stability: The cyano group in all compounds may confer thermal stability, while ester groups () could render susceptibility to hydrolysis .

Biological Activity

(Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Amide Group : Contributes to its biological activity through hydrogen bonding.

- Cyanopropene Moiety : Enhances lipophilicity and may facilitate cellular uptake.

- Chlorophenyl Substituents : Influence the compound's interaction with biological targets.

Antiproliferative Effects

Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of lung cancer cells significantly:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.91 | Induces apoptosis via ROS generation |

| NCI-H460 | 5.55 | Disrupts mitochondrial membrane potential |

These findings suggest that the compound may induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, showing variable efficacy:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | High Inhibition |

| Candida albicans | Low Inhibition |

The antimicrobial effects are attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be explained through several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to increased reactive oxygen species (ROS) and mitochondrial dysfunction.

- Cell Cycle Arrest : It causes G1 or S-phase arrest in cancer cells, preventing their proliferation.

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or function through its lipophilic nature, allowing it to penetrate microbial membranes effectively .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

- Study on Lung Cancer : A study evaluated the effects of this compound on A549 lung cancer cells and reported a significant reduction in cell viability at concentrations as low as 2.91 µM. The researchers noted morphological changes indicative of apoptosis, including nuclear condensation and fragmentation.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for (Z)-N,3-bis(4-chlorophenyl)-2-cyanoprop-2-enamide, and how can its purity be validated?

A catalyst-free, one-pot three-component reaction involving substituted phenylglyoxal, aniline derivatives, and nitrile precursors is a common approach. Optimization typically involves varying solvents (e.g., ethanol, DMF) and temperatures (80–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using 1H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 6.5–7.0 ppm for enamide protons) and LC-MS (m/z corresponding to [M+H]+). Cross-check with elemental analysis for C, H, N content .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

- 1H NMR : Identify the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) and chemical shifts for cyano (δ ~3.1 ppm) and chlorophenyl groups.

- FT-IR : Confirm the nitrile stretch (~2220 cm⁻¹) and amide carbonyl (~1680 cm⁻¹).

- X-ray crystallography : Use SHELX-97 for structure solution and refinement. Validate bond lengths (C≡N: ~1.15 Å, C=O: ~1.22 Å) and angles using CCDC databases .

Q. What are the best practices for crystallizing this compound to obtain high-quality single crystals?

Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C often yields suitable crystals. Monitor crystal growth under polarized light to assess birefringence. Use ORTEP-3 for thermal ellipsoid visualization and SHELXL for refining hydrogen atom positions. Check for twinning using PLATON’s TWINABS .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound under solvent-free conditions?

Mechanochemical synthesis (ball milling) with a 1:1:1 molar ratio of reactants and 5 mol% K₂CO₃ as a base increases yields (up to 85%) by reducing side reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-reaction, wash with brine to remove unreacted salts .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound, and how can they be analyzed?

Perform graph set analysis using Mercury software to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). The chlorophenyl groups often form C–H···Cl interactions (3.3–3.5 Å), stabilizing the lattice. Compare with similar structures in the Cambridge Structural Database (CSD) to identify trends .

Q. How should crystallographic data discrepancies (e.g., disorder, twinning) be resolved during refinement?

For disordered regions, split the model into two conformers with occupancy ratios refined using SHELXL’s PART instruction. For twinned crystals (e.g., pseudo-merohedral twinning), apply the HKLF 5 format in SHELXL and use the BASF parameter to scale twin domains. Validate with Rint < 0.05 and GooF ≈ 1.0 .

Q. What computational methods predict the compound’s physicochemical properties for drug design?

Use Quantitative Structure-Property Relationship (QSPR) models to estimate logP (~3.8) and solubility. Generate the InChI descriptor (e.g., InChI=1S/C15H10Cl2N2O...) for database interoperability. Molecular dynamics simulations (AMBER force field) can model membrane permeability .

Q. How can stability issues (e.g., hydrolysis of the nitrile group) be mitigated during long-term storage?

Store the compound in amber vials under argon at –20°C. Add molecular sieves (3Å) to absorb moisture. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 6 months. For lab use, prepare fresh solutions in anhydrous DMSO .

Data Contradiction Analysis

Q. How to resolve conflicting data between NMR and X-ray results (e.g., unexpected tautomeric forms)?

Perform variable-temperature NMR (VT-NMR) to detect dynamic equilibria (e.g., enol-imine tautomerism). Compare with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)). If X-ray shows a single tautomer, the solid-state structure may stabilize one form via packing forces .

Q. What strategies validate the Z-configuration when spectroscopic data is ambiguous?

Use NOESY NMR to detect through-space correlations between the cyano group and adjacent protons. Complement with IR spectroscopy : Z-isomers show stronger C≡N absorption due to reduced conjugation. For conclusive proof, compare experimental XRD bond angles (C–C≡N ~120°) with computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.